3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a complex organic compound that combines the structural features of benzothiazole and indole These moieties are known for their significant biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which can be synthesized from 2-aminothiophenol and carboxylic acids or their derivatives under acidic conditions. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
The final step involves coupling the benzothiazole and indole moieties through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety typically yields indole-2,3-dione derivatives, while reduction of nitro groups yields corresponding amines.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the inherent fluorescence of the benzothiazole and indole moieties.
Medicine: Investigated for its potential as an anticancer agent, given the known bioactivity of benzothiazole and indole derivatives.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with DNA and proteins, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions. The indole moiety may contribute to binding affinity and specificity through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(1,3-Benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide lies in its specific combination of benzothiazole and indole moieties, which may confer unique biological activities and chemical properties not observed in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide is a synthetic organic molecule that combines the structural features of benzothiazole and indole. This unique combination suggests potential biological activities that merit investigation, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the molecular formula C19H20N2OS and a molecular weight of approximately 336.44 g/mol. Its structure includes a benzothiazole moiety linked to an indole group via a propanamide chain, which may influence its biological interactions and mechanisms of action.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further exploration in cancer therapy.
- Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, similar to other indole derivatives.
The biological effects of this compound are hypothesized to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell signaling and metabolism, particularly kinases associated with cancer progression.
- Receptor Modulation : The compound could act on specific receptors involved in inflammatory responses or neurotransmission.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that derivatives of benzothiazole exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Similar compounds have shown effectiveness against resistant strains, suggesting that modifications to the benzothiazole structure can enhance potency .
- Anticancer Investigations : A study on related indole derivatives indicated their potential as anticancer agents by targeting specific kinases involved in tumor growth. These compounds were found to induce apoptosis in cancer cells at micromolar concentrations .
- Inflammation Modulation : Research into the anti-inflammatory properties of indole-based compounds revealed their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .
Data Table: Biological Activities
Properties
Molecular Formula |
C20H19N3OS |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H19N3OS/c24-19(9-10-20-23-17-7-3-4-8-18(17)25-20)21-12-11-14-13-22-16-6-2-1-5-15(14)16/h1-8,13,22H,9-12H2,(H,21,24) |
InChI Key |
VTXTYDFVZUOECW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.